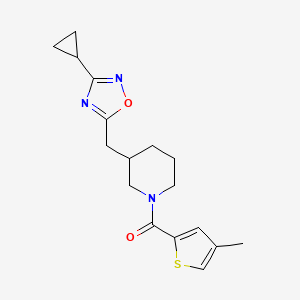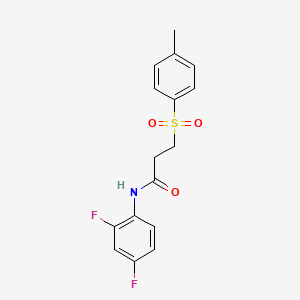
2-(2,5-Dimethoxyphenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxyphenyl)cyclohexanol, also known as 2,5-dimethoxy-cyclohexanol or 2,5-DMC, is a cyclic ether alcohol. It is a common organic compound found in a variety of natural products and is known for its chemical and biological properties. 2,5-DMC is used in the synthesis of various compounds and has been studied for its potential applications in scientific research. In
Applications De Recherche Scientifique
1. Synthesis of Novel Compounds
A study by Hameed et al. (2015) utilized a related compound, cyclohexanone, in a domino Baylis–Hillman/oxa-Michael reaction sequence to synthesize new xanthene-based thiosemicarbazones. These compounds demonstrated significant antibacterial activity against various bacterial strains, comparable to standard drugs like ciprofloxacin (Hameed et al., 2015).
2. Catalytic Applications
Silva et al. (2015) reported the synthesis of a brominated manganese porphyrin compound using cyclohexane. This catalyst showed enhanced yields and selectivity in the oxidation of cyclohexane, suggesting its potential in industrial catalytic applications (Silva et al., 2015).
3. Conversion in Chemical Reactions
Bovkun et al. (2005) described a method for converting chlorophenols into cyclohexane using a palladium-rhodium catalyst. This process is significant for detoxification methods and highlights the versatility of cyclohexane in chemical transformations (Bovkun et al., 2005).
4. Photoremovable Protecting Groups
Zabadal et al. (2001) explored the use of 2,5-dimethylphenacyl (DMP) esters in cyclohexane solutions, finding that irradiation produces free carboxylic acids with high yields. This indicates the potential of using similar compounds as photoremovable protecting groups in organic synthesis (Zabadal et al., 2001).
5. Neurotrophic Effects
Matsui et al. (2012) isolated compounds from Zingiber purpureum, similar in structure to 2-(2,5-Dimethoxyphenyl)cyclohexanol, which showed significant neurotrophic effects and enhanced hippocampal neurogenesis in mice. This suggests potential applications in treating depression and dementia (Matsui et al., 2012).
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h7-9,11,13,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLFABLABBHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2967097.png)


![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)
![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2967103.png)
![1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2967106.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)
![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide](/img/structure/B2967112.png)
![2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2967114.png)

![4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2967116.png)
